Oxoepistephamiersine vs. Epistephamiersine: C16 Ketone Structural Differentiation
Oxoepistephamiersine contains a ketone (oxo) functional group at the C-16 position, whereas its direct structural analog Epistephamiersine lacks this ketone group [1][2]. The C16 ketone in Oxoepistephamiersine was established through spectral analysis of the isolated natural product from Stephania japonica roots and confirmed by total synthesis [1][3].
| Evidence Dimension | C16 functional group |
|---|---|
| Target Compound Data | Ketone (C=O) at C16 position |
| Comparator Or Baseline | Epistephamiersine: No ketone at C16 (CAS 52389-15-8) |
| Quantified Difference | Presence of ketone group vs. absence |
| Conditions | Structural elucidation by NMR and MS; confirmed by total synthesis (Angew. Chem. 2023) |
Why This Matters
The C16 ketone confers distinct hydrogen-bond acceptor capacity and electronic distribution that differentiates molecular recognition by biological targets and analytical detection methods.
- [1] Matsui, M., Yamamura, Y., Takebayashi, T., Iwaki, K., Takami, Y., Kunitake, K., Koga, F., Urasaki, S., Watanabe, Y. (1984) Oxoepistephamiersine, a New Hasubanalactam Alkaloid from Stephania japonica. Journal of Natural Products, 47(5), 858-861. View Source
- [2] TargetMol. Epistephamiersine (CAS 52389-15-8) Product Information. View Source
- [3] Sun, Y.K., Qiao, J.B., Xin, Y.M., Zhou, Q., Ma, Z.H., Shao, H., Zhao, Y.M. (2023) Total Synthesis of Metaphanine and Oxoepistephamiersine. Angewandte Chemie International Edition, 62(40), e202310917. View Source
